molecular formula C24H23FN2O2 B221706 4-tert-butyl-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide

4-tert-butyl-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide

Cat. No.: B221706
M. Wt: 390.4 g/mol
InChI Key: GJCFMWNBOHFGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide is an organic compound that features a tert-butyl group, a fluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-tert-butylbenzoic acid with 3-amino-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-tert-butyl-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.

    Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(3-(trifluoromethyl)phenyl)benzamide
  • tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester

Uniqueness

4-tert-butyl-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide is unique due to the presence of both a tert-butyl group and a fluorophenyl group, which can impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H23FN2O2

Molecular Weight

390.4 g/mol

IUPAC Name

4-tert-butyl-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C24H23FN2O2/c1-24(2,3)18-11-7-16(8-12-18)22(28)26-20-5-4-6-21(15-20)27-23(29)17-9-13-19(25)14-10-17/h4-15H,1-3H3,(H,26,28)(H,27,29)

InChI Key

GJCFMWNBOHFGLF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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